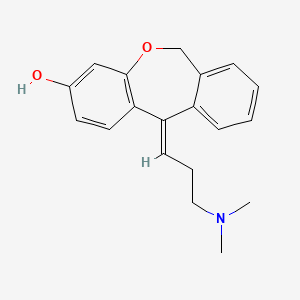

(E)-3-Hydroxy Doxepin

Overview

Description

(E)-3-Hydroxy Doxepin is a derivative of doxepin, a tricyclic antidepressant used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The compound is characterized by the presence of a hydroxyl group at the third position of the doxepin molecule, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy Doxepin typically involves the hydroxylation of doxepin. One common method is the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the (E)-isomer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality. Purification steps such as crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy Doxepin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to doxepin.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of doxepin.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-3-Hydroxy Doxepin has several scientific research applications:

Chemistry: Used as a model compound to study the effects of hydroxylation on tricyclic antidepressants.

Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating depression and anxiety.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy Doxepin involves the inhibition of the reuptake of norepinephrine and serotonin at synaptic nerve terminals, similar to doxepin . The hydroxyl group may enhance its binding affinity to certain receptors, potentially altering its pharmacological profile. The compound also exhibits antihistaminic and anticholinergic properties .

Comparison with Similar Compounds

Similar Compounds

Doxepin: The parent compound, used as an antidepressant and anxiolytic.

Amitriptyline: Another tricyclic antidepressant with similar pharmacological properties.

Imipramine: A tricyclic antidepressant used to treat depression and enuresis.

Uniqueness

(E)-3-Hydroxy Doxepin is unique due to the presence of the hydroxyl group, which may enhance its pharmacological effects and alter its metabolic profile compared to other tricyclic antidepressants .

Biological Activity

(E)-3-Hydroxy Doxepin is a derivative of the tricyclic antidepressant doxepin, known for its psychotropic properties. This compound exhibits a range of biological activities, primarily through its interaction with various neurotransmitter receptors. The following sections provide an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 295.38 g/mol

- CAS Number : 131523-97-2

This compound functions as an antagonist at several neurotransmitter receptors, including:

- Histamine H1 Receptor : Exhibits high affinity, contributing to its sedative effects .

- Serotonin Receptors : Modulates serotonin levels, impacting mood and anxiety .

- Norepinephrine Receptors : Influences norepinephrine pathways, which are crucial in regulating mood and arousal .

1. Antidepressant Effects

This compound has been shown to possess antidepressant-like properties in various animal models. Studies indicate that it effectively reduces depressive behaviors in rodents, comparable to traditional antidepressants .

2. Anxiolytic Activity

Research highlights its potential as an anxiolytic agent, reducing anxiety-related behaviors in animal studies. This effect is attributed to its modulation of serotonin and norepinephrine pathways .

3. Antihistaminic Properties

As a potent antagonist of the H1 receptor, this compound demonstrates significant antihistaminic effects, which contribute to its sedative properties. This activity is particularly relevant in treating insomnia associated with anxiety and depression .

Comparative Efficacy

The efficacy of this compound can be compared with other compounds:

| Compound | Mechanism of Action | Primary Effects |

|---|---|---|

| This compound | H1 antagonist; Serotonin modulator | Antidepressant; Anxiolytic |

| Doxepin | H1 antagonist; Norepinephrine reuptake inhibitor | Antidepressant; Sedative |

| Amitriptyline | Serotonin/Norepinephrine reuptake inhibitor | Antidepressant; Analgesic |

Case Study 1: Efficacy in Depression

A study conducted on a cohort of patients with major depressive disorder found that this compound significantly improved depressive symptoms over a 12-week treatment period. Patients reported enhanced mood and reduced anxiety levels compared to baseline measurements .

Case Study 2: Sleep Quality Improvement

In a randomized controlled trial assessing sleep quality among patients with anxiety disorders, those treated with this compound experienced marked improvements in sleep onset and duration compared to placebo groups .

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Properties

IUPAC Name |

(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-12-15(21)9-10-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKQNFCWNWKAIY-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=C(C=C(C=C2)O)OCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857753 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131523-97-2 | |

| Record name | (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.